Product packaging for Lercanidipine Impurity C(Cat. No.:)

Lercanidipine Impurity C

Cat. No.: B13432894
M. Wt: 639.8 g/mol
InChI Key: YXUGGQWBDBAZOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lercanidipine Impurity C is a characterized impurity of the antihypertensive drug Lercanidipine hydrochloride, a dihydropyridine calcium channel blocker. This compound is essential for analytical research and development, serving as a critical reference standard in compliance with stringent regulatory requirements from bodies like the EMA and USP . It is primarily used in method development and validation, stability studies, and quality control to monitor impurity profiles during the drug's manufacture and storage, ensuring the safety and efficacy of the final pharmaceutical product . A robust, stability-indicating Rapid Resolution Liquid Chromatography (RRLC) method has been developed and validated for the simultaneous determination of this and other process-related impurities in Lercanidipine dosage forms . This method, which utilizes a Zorbax SB-C18 column and a phosphate buffer-acetonitrile mobile phase, allows for precise quantification and is a vital tool for researchers conducting forced degradation studies to demonstrate the method's specificity . Supplied with a comprehensive Certificate of Analysis (CoA) that includes detailed characterization data, this compound is an indispensable material for supporting Abbreviated New Drug Applications (ANDA) and advancing pharmaceutical analysis . This product is intended for research use only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H45N3O6 B13432894 Lercanidipine Impurity C

Properties

Molecular Formula

C38H45N3O6

Molecular Weight

639.8 g/mol

IUPAC Name

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C38H45N3O6/c1-7-23-46-36(42)33-26(2)39-27(3)34(35(33)30-19-14-20-31(24-30)41(44)45)37(43)47-38(4,5)25-40(6)22-21-32(28-15-10-8-11-16-28)29-17-12-9-13-18-29/h8-20,24,32,35,39H,7,21-23,25H2,1-6H3

InChI Key

YXUGGQWBDBAZOU-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)(C)CN(C)CCC(C3=CC=CC=C3)C4=CC=CC=C4)C)C

Origin of Product

United States

Nomenclature, Isomerism, and Structural Characterization of Lercanidipine Impurity C Species

Definitional Ambiguity and Distinct Structural Forms of Lercanidipine (B1674757) Impurity C

In the context of lercanidipine, an antihypertensive drug of the dihydropyridine (B1217469) class, the designation "Impurity C" is not singularly defined and can point to different molecular structures depending on the pharmacopeia or supplier. veeprho.com This highlights the critical importance of using unambiguous identifiers, such as CAS numbers, for these reference standards. The two principal compounds are an ester analog and an oxidation byproduct, each with unique structural features.

Lercanidipine 5-Desmethyl-5-Propyl Ester (CAS: 1797124-83-4)

This impurity is a structural analog of the parent lercanidipine molecule. clearsynth.comchemicea.comsynzeal.com The core difference lies in the ester group at the 5-position of the 1,4-dihydropyridine (B1200194) ring. In the parent lercanidipine, this is a methyl ester. In this impurity, the methyl group is replaced by a propyl group, leading to its name, Lercanidipine 5-Desmethyl-5-Propyl Ester. veeprho.comclearsynth.comsynzeal.com This alteration results in a different molecular formula, C₃₈H₄₅N₃O₆, and a higher molecular weight of 639.78 g/mol compared to lercanidipine. veeprho.compharmaffiliates.comallmpus.com This type of impurity can potentially arise from the starting materials or solvents used during the synthesis process.

Lercanidipine EP Impurity C / Dehydro Lercanidipine (CAS: 887769-34-8)

This compound, often referred to as Dehydro Lercanidipine, is a process-related impurity that represents an oxidized form of lercanidipine. chemicea.comtheclinivex.com The defining structural feature is the aromatization of the 1,4-dihydropyridine ring into a pyridine (B92270) ring. This transformation involves the loss of two hydrogen atoms, hence the "dehydro" prefix. Its molecular formula is C₃₆H₃₉N₃O₆, and it has a molecular weight of 609.71 g/mol . lgcstandards.com This oxidation is a common degradation pathway for dihydropyridine-based drugs. The European Pharmacopoeia (EP) specifically lists this structure as Lercanidipine EP Impurity C. synzeal.comglppharmastandards.com

Systematic Chemical Naming and Synonyms

The distinct structures of these two impurities give rise to different systematic names and a variety of synonyms used by chemical and pharmaceutical reference standard suppliers.

Lercanidipine 5-Desmethyl-5-Propyl Ester is systematically named 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl Propyl Ester. veeprho.com Another systematic name is 5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. lgcstandards.com

Dehydro Lercanidipine , as the oxidized form, is named based on a pyridine core. Its systematic IUPAC name is 3-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate. lgcstandards.com Other synonyms include 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methylpropan-2-yl methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate. chemicea.compharmaffiliates.com

The following table summarizes the nomenclature for these two compounds.

Table 1: Nomenclature of Lercanidipine Impurity C Species
Parameter Lercanidipine 5-Desmethyl-5-Propyl Ester Lercanidipine EP Impurity C / Dehydro Lercanidipine
Common Name This compound veeprho.com Lercanidipine EP Impurity C chemicea.comsynzeal.com
Synonym(s) Lercanidipine 5-Desmethyl-5-Propyl Ester clearsynth.comchemicea.comsynzeal.com Dehydro Lercanidipine chemicea.comlgcstandards.com
CAS Number 1797124-83-4 veeprho.comclearsynth.comchemicea.comsynzeal.comchemwhat.com 887769-34-8 (free base) chemicea.comlgcstandards.comsynzeal.com
Systematic Name 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl Propyl Ester veeprho.com 3-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate lgcstandards.com
Molecular Formula C₃₈H₄₅N₃O₆ veeprho.comsynzeal.compharmaffiliates.comallmpus.com C₃₆H₃₉N₃O₆ lgcstandards.com

| Molecular Weight | 639.78 g/mol veeprho.comsynzeal.compharmaffiliates.comallmpus.com | 609.71 g/mol lgcstandards.com |

Spectroscopic Techniques for Structural Elucidation

The definitive identification and differentiation of these two impurities rely on a suite of spectroscopic techniques. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed structural information. daicelpharmastandards.comklivon.comglppharmastandards.com

Mass Spectrometry (MS) is fundamental for confirming the molecular weight of each impurity.

Lercanidipine 5-Desmethyl-5-Propyl Ester would show a molecular ion peak corresponding to its molecular weight of 639.78. synzeal.com

Dehydro Lercanidipine would exhibit a molecular ion peak corresponding to 609.71, which is 2 Da less than the parent lercanidipine, confirming the loss of two hydrogen atoms upon aromatization. lgcstandards.com

Infrared (IR) Spectroscopy helps identify key functional groups.

Both impurities will show characteristic peaks for C=O stretching from the ester groups and the NO₂ group. google.com

A key difference is the N-H stretching vibration (around 3183 cm⁻¹) present in the 1,4-dihydropyridine ring of the ester analog, which would be absent in the spectrum of the aromatic Dehydro Lercanidipine. google.com

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy provides the most detailed structural map. daicelpharmastandards.com

For Lercanidipine 5-Desmethyl-5-Propyl Ester , the ¹H NMR spectrum would uniquely feature signals for a propyl group (a triplet, a sextet, and another triplet) instead of the singlet for the methyl ester in lercanidipine. It would retain the characteristic signals for the dihydropyridine ring protons, including the N-H proton.

For Dehydro Lercanidipine , the most telling change in the ¹H NMR spectrum is the disappearance of the N-H proton and the C4-H proton of the dihydropyridine ring. New signals would appear in the aromatic region of the spectrum, consistent with the formation of the pyridine ring.

In ¹³C NMR , Dehydro Lercanidipine would show carbon signals in the aromatic region (typically >145 ppm) for the newly formed pyridine ring, while the ester analog would show the sp³ carbon signals of the dihydropyridine ring. google.comgoogle.com

The table below summarizes the key analytical data used for characterization.

Table 2: Summary of Analytical Characterization Data
Technique Lercanidipine 5-Desmethyl-5-Propyl Ester (CAS 1797124-83-4) Dehydro Lercanidipine (CAS 887769-34-8)
Mass Spectrometry Molecular Weight: 639.78 synzeal.compharmaffiliates.com Molecular Weight: 609.71 lgcstandards.com
IR Spectroscopy Contains N-H stretch from the dihydropyridine ring. google.com Lacks N-H stretch; shows aromatic C=N/C=C stretches.
¹H NMR Spectroscopy Signals for a propyl group are present. Retains dihydropyridine ring proton signals. Absence of dihydropyridine N-H and C4-H signals. Appearance of new aromatic proton signals.

| ¹³C NMR Spectroscopy | Shows sp³ carbon signals for the C4 position of the dihydropyridine ring. google.com | Shows sp² carbon signals in the aromatic region for the pyridine ring. google.com |

A comprehensive certificate of analysis for these reference standards typically includes data from HPLC, Mass Spectrometry, ¹H NMR, ¹³C NMR, and IR to confirm the structure and purity unequivocally. daicelpharmastandards.comklivon.com

Mechanistic Pathways of Lercanidipine Impurity C Formation

Process-Related Impurities Arising from Lercanidipine (B1674757) Synthesis

The synthesis of Lercanidipine is a multi-step process where the potential for impurity formation is significant. daicelpharmastandards.com Impurities can originate from starting materials, intermediates, by-products, or degradation products. daicelpharmastandards.com Lercanidipine Impurity C is a specific by-product that can arise during the synthesis. googleapis.com

The formation of this compound is a prime example of a process-related impurity arising from a transesterification reaction. googleapis.com This can occur during the final steps of the Lercanidipine synthesis. One of the key synthetic routes for Lercanidipine involves the condensation and cyclization of intermediates. evitachem.comnewdrugapprovals.org A major disadvantage of some disclosed cyclization reactions is the generation of several by-products, which can complicate the purification process and lower the yield of the desired product. quickcompany.ingoogle.com

Specifically, this compound is formed due to the transesterification of the methyl ester group at the 5-position of the dihydropyridine (B1217469) ring with n-propanol. googleapis.com This reaction is often facilitated by the presence of hydrochloric acid (HCl) when n-propanol is used as a solvent. googleapis.com The use of thionyl chloride in the esterification step, while common, can also contribute to the formation of impurities if not carefully controlled, as it can lead to the evolution of sulfur dioxide and hydrochloric gas. quickcompany.in

A study of different batches of Lercanidipine hydrochloride produced by the reaction of butanoic acid, 2-[(3-nitrophenyl)methylene]-3-oxo-2-[(3,3-diphenyl propyl)methylamino]- 1,1 -dimethyl ethyl ester hydrochloride and methyl-3 -amino crotonate in the presence of triethylamine (B128534) and in n-propanol revealed the presence of this propyl diester impurity. googleapis.com This impurity is particularly challenging to remove from the final product. googleapis.com

Table 1: Key Synthetic Steps and Potential for this compound Formation

Synthetic Step Reactants/Conditions Potential for Impurity C Formation Reference
Cyclization Use of n-propanol as a solvent in the presence of an acid catalyst. High potential for transesterification of the methyl ester to a propyl ester, forming Impurity C. googleapis.com
Esterification Use of thionyl chloride and subsequent reaction with an alcohol. If propanol (B110389) is present as a contaminant or used as a solvent, transesterification can lead to Impurity C. quickcompany.in
Final Purification Presence of Impurity C from previous steps. This impurity is noted to be difficult to remove from the crude Lercanidipine hydrochloride. googleapis.com

The purity of raw materials and reagents is critical in preventing the formation of process-related impurities. In the context of this compound, the presence of n-propanol as a contaminant in other solvents or its use as a primary solvent is a direct cause of the impurity's formation. googleapis.com

Furthermore, reagents used in the synthesis, such as thionyl chloride, must be of high quality. quickcompany.in The use of industrial-grade reagents that may contain various alcohol contaminants could inadvertently introduce the propyl group, leading to the formation of this compound. Therefore, stringent quality control of all starting materials and solvents is essential to minimize the levels of this and other impurities in the final active pharmaceutical ingredient (API). daicelpharmastandards.com

Degradation-Related Formation Pathways (General Principles)

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products that may form under various stress conditions. wisdomlib.org These studies on Lercanidipine have been conducted under conditions of hydrolysis, oxidation, photolysis, and thermal stress as per ICH guidelines. nih.govinnovareacademics.in

Lercanidipine has been found to be susceptible to oxidative degradation. nih.gov When subjected to oxidative stress using hydrogen peroxide (H₂O₂), significant degradation of Lercanidipine is observed. nih.govtandfonline.comuchile.cl In one study, exposure to 10% hydrogen peroxide at 50°C for 60 minutes resulted in a 25.84% degradation of Lercanidipine, with a major unknown degradation product forming. nih.gov Another study showed approximately 15% degradation under oxidizing conditions. ijpsonline.com While these studies confirm the susceptibility of Lercanidipine to oxidation, the specific formation of this compound through this pathway is not explicitly documented. The primary degradation under oxidative conditions appears to affect other parts of the Lercanidipine molecule. uchile.cl

Hydrolytic stability studies of Lercanidipine have shown it to be more susceptible to degradation under alkaline conditions than acidic or neutral conditions. uchile.cl

Acidic Hydrolysis: Under acidic conditions (e.g., 1 N HCl at 80°C for 60 minutes), Lercanidipine showed a degradation of about 12.84%, with a major unknown degradation product being observed. nih.gov Another study reported approximately 7% degradation under acidic conditions. ijpsonline.com However, some studies have found the drug to be relatively stable under acidic hydrolysis with no significant changes observed. uchile.cl

Alkaline Hydrolysis: Lercanidipine is significantly less stable in alkaline conditions. Treatment with 1 N NaOH at 50°C for 60 minutes resulted in a 6.78% degradation, again forming a major unknown degradation product. nih.gov A separate study reported a much higher degradation of about 30% after 1 hour of basic hydrolysis, leading to three new small peaks in the chromatogram. uchile.cl Another report indicated 44% degradation under alkaline conditions. ijpsonline.com

While hydrolysis leads to the degradation of Lercanidipine, the literature does not specifically identify this compound as a product of these hydrolytic degradation pathways. The degradation appears to primarily involve other parts of the molecule. researchgate.net

The stability of Lercanidipine under light and heat has also been investigated.

Thermal Stress: When subjected to thermal stress at 100°C for 6 hours, Lercanidipine showed minimal degradation. nih.gov Another study reported 6% degradation under thermal conditions. ijpsonline.com However, when heated to 150°C for 6 hours, transesterification can occur, generating related impurities.

Photolytic Stress: Exposure to photolytic conditions (1.2 million lux hours) resulted in the formation of Lercanidipine impurity D as a major degradation product, while the parent drug remained relatively stable. nih.gov Another study reported 10% degradation under photolytic conditions. ijpsonline.com

The formation of this compound is not directly linked to photolytic or standard thermal stress conditions in the available literature. Its primary route of formation remains as a process-related impurity during synthesis.

Table 2: Summary of Lercanidipine Forced Degradation Studies

Stress Condition Conditions Applied Observed Degradation Major Products/Observations Reference
Acidic Hydrolysis 1 N HCl, 80°C, 60 min ~13% Formation of an unknown major degradation product. nih.gov
Alkaline Hydrolysis 1 N NaOH, 50°C, 60 min ~7% - 44% Formation of an unknown major degradation product. nih.govijpsonline.com
Oxidative Degradation 10% H₂O₂, 50°C, 60 min ~15% - 26% Formation of an unknown major degradation product. nih.govijpsonline.com
Thermal Degradation 100°C, 6 hours ~6% Minimal degradation. nih.govijpsonline.com
Photolytic Degradation 1.2 million lux hours ~10% Lercanidipine Impurity D was a major degradation product. nih.govijpsonline.com

Advanced Analytical Methodologies for Detection and Quantification of Lercanidipine Impurity C

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and accuracy. The development of a suitable HPLC method for Lercanidipine (B1674757) Impurity C involves the systematic optimization of several chromatographic parameters to achieve a reliable separation from the active pharmaceutical ingredient (API) and other related substances. ijsr.net

The choice of the stationary phase is a critical first step in HPLC method development. For the separation of lercanidipine and its impurities, including Impurity C, various column chemistries have been explored. ijsr.net

C18 (Octadecyl Silane): This is the most widely used stationary phase in reversed-phase HPLC due to its high hydrophobicity, which provides excellent retention for a broad range of non-polar to moderately polar compounds. Several methods have successfully employed C18 columns for the separation of lercanidipine impurities. ijsr.netresearchgate.netcolab.ws For instance, an Inertsil ODS 3V C18 column (150 x 4.6 mm) has been utilized to achieve accurate separation. ijsr.net Similarly, a Zorbax SB C18 column (250 x 4.6 mm, 5 µm) has been reported for the effective separation of lercanidipine and its related substances. colab.ws The hydrophobic nature of the C18 stationary phase allows for differential retention of lercanidipine and its impurities based on their polarity differences.

C8 (Octyl Silane): C8 columns are less hydrophobic than C18 columns and are often used when a shorter retention time is desired or for compounds that are too strongly retained on a C18 column. The use of C8 columns has been investigated for the separation of lercanidipine and its impurities, offering an alternative selectivity. ijsr.netwisdomlib.org

Phenyl and Cyano Columns: Phenyl columns provide unique selectivity due to π-π interactions with aromatic analytes, while cyano columns offer a different polarity and can be used in both normal-phase and reversed-phase modes. Both phenyl and cyano stationary phases have been considered in the method development for separating lercanidipine impurities, aiming to find the optimal resolution. ijsr.net

The selection of the most appropriate column chemistry depends on the specific separation challenge, with C18 columns being a common and effective choice for resolving Lercanidipine Impurity C from the API and other impurities.

The mobile phase composition plays a pivotal role in controlling the retention and selectivity of the separation. Optimization involves adjusting the pH, the ratio of the organic modifier to the aqueous buffer, and the use of additives.

pH: The pH of the mobile phase is a critical parameter, especially for ionizable compounds like lercanidipine and its impurities. A pH of 3.0, adjusted with orthophosphoric acid, has been used in several methods to ensure consistent ionization and good peak shape. researchgate.netcolab.ws Another method utilized a buffer at pH 3.5, prepared with potassium dihydrogen phosphate (B84403) and adjusted with orthophosphoric acid. nih.gov The control of pH is essential for achieving reproducible retention times and resolution.

Organic Modifier Ratios: Acetonitrile (B52724) is a commonly used organic modifier in the mobile phase for the analysis of lercanidipine and its impurities. ijsr.netresearchgate.netcolab.wsnih.gov The ratio of acetonitrile to the aqueous buffer is a key factor in controlling the elution strength of the mobile phase. For example, a mobile phase consisting of 0.1% Trifluoroacetic acid (TFA) and acetonitrile in a 50:50 v/v ratio has been successfully employed. ijsr.net In another instance, a mixture of acetonitrile, water, and triethylamine (B128534) in a 55:44.8:0.2 (v/v/v) ratio was found to be effective. colab.ws The proportion of acetonitrile directly impacts the retention time; a decrease in the acetonitrile percentage leads to longer retention of the compounds. nih.gov

Additives: Additives like trifluoroacetic acid (TFA) and triethylamine (TEA) are often included in the mobile phase to improve peak shape and resolution. ijsr.netresearchgate.netcolab.wsnih.gov TFA is an ion-pairing agent that can improve the retention and peak symmetry of basic compounds, while TEA is a competing base that can reduce peak tailing by masking active silanol (B1196071) groups on the silica-based stationary phase. researchgate.netnih.gov

The following table summarizes examples of mobile phase compositions used for the analysis of lercanidipine impurities.

Aqueous ComponentOrganic ModifierAdditive(s)Ratio (v/v)pH
WaterAcetonitrile0.1% TFA50:50Not specified
WaterAcetonitrile0.2% Triethylamine44.8:553.0
0.01 M Potassium Dihydrogen PhosphateAcetonitrile0.1% TriethylamineGradient3.5
Aqueous solutionAcetonitrile1.5% Triethylamine65:353.0

The selection of an appropriate detection wavelength is crucial for achieving high sensitivity and specificity. For lercanidipine and its impurities, UV detection is commonly employed.

UV Detection: The choice of wavelength is based on the UV absorption spectra of the compounds of interest. Lercanidipine and its impurities exhibit significant absorbance in the UV region. Different studies have reported using various wavelengths for detection:

220 nm: This wavelength has been used in a rapid resolution liquid chromatography (RRLC) method for the simultaneous determination of process impurities and degradation products. nih.gov

225 nm: A validated HPLC method for the separation of lercanidipine and its impurities utilized this wavelength for detection. ijsr.net

240 nm: Several methods have employed 240 nm for the detection of lercanidipine and its related substances, indicating a strong absorbance at this wavelength. researchgate.netcolab.ws

Photodiode Array (PDA) Detection: A PDA detector is advantageous as it can acquire the entire UV spectrum for each peak, which is useful for peak purity assessment and identification of unknown impurities. nih.gov This capability is particularly valuable in stability studies where new degradation products may be formed.

Both isocratic and gradient elution methods have been developed for the analysis of lercanidipine and its impurities. The choice between the two depends on the complexity of the sample and the desired analysis time.

Isocratic Elution: In isocratic elution, the composition of the mobile phase remains constant throughout the analysis. ijsr.netcolab.ws This approach is simpler to implement and is suitable for separating a limited number of compounds with similar polarities. A method using a mobile phase of 0.1% TFA and acetonitrile (50:50 v/v) is an example of an isocratic separation. ijsr.net

Gradient Elution: Gradient elution involves changing the composition of the mobile phase during the chromatographic run. nih.gov This is particularly useful for separating complex mixtures containing compounds with a wide range of polarities. A gradient elution can significantly reduce the analysis time and improve peak shape for late-eluting compounds. For instance, a gradient method using a potassium dihydrogen phosphate buffer (pH 3.5) and acetonitrile has been developed to achieve successful separation of multiple lercanidipine impurities. nih.gov The gradient program can be optimized to enhance the resolution between critical pairs of peaks. nih.gov

Rapid Resolution Liquid Chromatography (RRLC) and Ultra-Performance Liquid Chromatography (UPLC) Applications

To reduce analysis time and solvent consumption while maintaining or improving chromatographic performance, faster liquid chromatography techniques like RRLC and UPLC have been applied to the analysis of lercanidipine and its impurities. nih.gov

RRLC: This technique utilizes columns with smaller particle sizes (e.g., 1.8 µm) and shorter column dimensions, which allows for faster separations at higher flow rates without sacrificing resolution. nih.gov A stability-indicating RRLC method was developed for the purity control of lercanidipine hydrochloride in tablets, using a Zorbax SB C18 column (50 × 4.6 mm, 1.8 µm). nih.gov This method achieved a shorter run time of 10 minutes, enabling a higher sample throughput. nih.gov

UPLC: UPLC systems are designed to operate at much higher pressures than conventional HPLC systems and use columns with sub-2 µm particles. This results in significantly faster analysis times, higher resolution, and increased sensitivity. UPLC methods are particularly beneficial for the analysis of trace-level impurities. The application of UPLC has been noted in the context of analyzing lercanidipine and its impurities, offering a more efficient alternative to traditional HPLC.

Chromatographic Method Validation Parameters

The validation of an analytical method is essential to ensure its suitability for its intended purpose. The validation of chromatographic methods for the determination of this compound is performed according to the International Council for Harmonisation (ICH) guidelines. ijsr.netnih.govnih.gov Key validation parameters include:

Specificity/Selectivity: This parameter demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradants, and matrix components. ijsr.netcolab.ws

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ijsr.net For example, good linearity was observed for lercanidipine impurity over a concentration range of 50 – 250 μg/ml, with a correlation coefficient (R) of 0.999. ijsr.net

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. ijsr.netnih.gov It is often determined by recovery studies, where a known amount of the impurity is spiked into a sample matrix. Recovery percentages for lercanidipine have been reported to be in the range of 98.0% to 102.0%. ijsr.net

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. ijsr.netcolab.ws It is usually expressed as the relative standard deviation (%RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ijsr.net For lercanidipine, LOD and LOQ values have been reported as 150 ng/ml and 500 ng/ml, respectively. ijsr.net

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ijsr.net

Solution Stability: This parameter evaluates the stability of the sample and standard solutions over a certain period under specified storage conditions. ijsr.net For instance, lercanidipine sample solutions and the mobile phase have been found to be stable for at least 48 hours. ijsr.net

The following table provides an example of validation parameters for an HPLC method for lercanidipine. While not exclusively for Impurity C, it gives an indication of the performance characteristics that would be determined.

ParameterResult
Linearity Range (Lercanidipine Impurity)50 - 250 µg/ml
Correlation Coefficient (R)0.999
LOD (Lercanidipine)150 ng/ml
LOQ (Lercanidipine)500 ng/ml
Accuracy (Recovery of Lercanidipine)98.0 - 102.0%
Solution StabilityAt least 48 hours

Specificity and Selectivity

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components. jbclinpharm.orgnih.gov In the context of this compound, specificity studies are performed to demonstrate that the analytical method can distinguish it from lercanidipine and other related substances.

High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose. jbclinpharm.orgnih.govnih.gov Method development often involves testing different stationary phases (like C8 and C18 columns) and mobile phase compositions to achieve optimal separation. ijsr.net For instance, a study might use a Zorbax SB C18 column with a gradient elution of a phosphate buffer and acetonitrile to achieve successful separation. nih.gov

To confirm specificity, a series of injections are performed, including a blank (diluent), a placebo (formulation excipients), a solution containing this compound, and the lercanidipine standard. nih.gov The absence of interfering peaks at the retention time of this compound in the blank and placebo chromatograms indicates the method's selectivity. nih.govjpionline.org Furthermore, forced degradation studies are conducted by subjecting lercanidipine to stress conditions such as acid, base, oxidation, heat, and light. nih.govwisdomlib.org The method's ability to separate this compound from any degradation products formed further establishes its stability-indicating nature and specificity. nih.govnih.gov Peak purity analysis using a photodiode array (PDA) detector is also a valuable tool to confirm that the chromatographic peak of this compound is homogenous and not co-eluting with other substances. nih.gov

Linearity and Range Determination

Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. jbclinpharm.orgnih.gov The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear.

To establish linearity for this compound, a series of solutions are prepared at different concentration levels. nih.govasianpubs.org For example, a study might prepare solutions ranging from the limit of quantification (LOQ) up to 150% or more of the specified limit for the impurity. nih.gov These solutions are then injected into the HPLC system, and a calibration curve is constructed by plotting the peak area response against the corresponding concentration. ijsr.netasianpubs.org

The linearity is evaluated by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be close to 1 (e.g., >0.999). ijsr.netjbclinpharm.org For instance, one method demonstrated a correlation coefficient greater than 0.999 for all components, including impurities. nih.gov The range is determined based on the linearity data and the intended application of the method, ensuring it covers the expected levels of this compound in the samples.

Table 1: Linearity Data for this compound
Concentration LevelCorrelation Coefficient (r²)Reference
LOQ to 150% of specification> 0.999 nih.gov
50 - 250 µg/ml0.999 ijsr.net
20-80 µg/ml0.9992 nih.govresearchgate.net

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijsr.net The limit of quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijsr.net

The LOD and LOQ for this compound are typically determined using the signal-to-noise (S/N) ratio method, as per ICH guidelines. nih.gov The concentration that yields a signal-to-noise ratio of approximately 3:1 is considered the LOD, while a ratio of 10:1 is used for the LOQ. nih.govjpionline.org Alternatively, these limits can be calculated based on the standard deviation of the response and the slope of the calibration curve.

For example, a validated HPLC method reported the LOD and LOQ for lercanidipine and its impurities, which would include Impurity C, by injecting a series of diluted solutions of known concentrations. nih.gov Another study might determine the LOD and LOQ of lercanidipine to be 0.219 μg/ml and 0.663 μg/ml, respectively. jbclinpharm.orgnih.gov

Table 2: LOD and LOQ Values for Lercanidipine Impurities
ParameterValue (µg/mL)Reference
LOD0.1 nih.govresearchgate.net
LOQ0.3 nih.govresearchgate.net
LOD0.025 researchgate.net
LOQ0.05 researchgate.net

Precision (Repeatability and Intermediate Precision)

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. rjpbcs.com It is typically evaluated at two levels: repeatability and intermediate precision. nih.gov

Repeatability (or intra-assay precision) is assessed by analyzing multiple replicates of a sample spiked with this compound at a specific concentration level (e.g., 100% of the specification limit) on the same day, by the same analyst, and on the same instrument. nih.govnih.gov The precision is expressed as the relative standard deviation (RSD) of the results.

Intermediate precision (or inter-assay precision) is evaluated by performing the analysis on different days, with different analysts, or on different equipment to assess the method's ruggedness. nih.govnih.gov The RSD is calculated for the combined results from the different conditions. For a precise method, the RSD values should be within acceptable limits, typically not more than 2.0%. jpionline.org

Accuracy and Recovery Studies

Accuracy is the closeness of the test results obtained by the method to the true value. asianpubs.org It is often determined through recovery studies by adding a known amount of the impurity (spiking) to a placebo or a sample matrix. nih.gov

For this compound, accuracy is typically assessed by preparing samples at a minimum of three concentration levels, such as 50%, 100%, and 150% of the specification limit. nih.gov These spiked samples are then analyzed, and the percentage recovery of the impurity is calculated. The acceptance criteria for recovery are usually within a range of 98.0% to 102.0%. ijsr.net One study evaluated accuracy in triplicate at four different concentration levels (LOQ, 50%, 100%, and 150%) and found the amount recovered was within the acceptance criteria at each level. nih.gov

Table 3: Accuracy (Recovery) Data for Lercanidipine Impurities
Spiking LevelMean % RecoveryReference
LOQ90.1 - 103.6 nih.gov
50%97.8 - 101.8
100%98.8 - 101.1
150%99.1 - 101.0

Robustness Assessment

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. jbclinpharm.org To assess the robustness of an analytical method for this compound, key chromatographic parameters are intentionally varied.

These variations may include:

Flow rate of the mobile phase (e.g., ±0.1 mL/min). nih.gov

pH of the mobile phase buffer (e.g., ±0.2 units). nih.gov

Column temperature (e.g., ±5 °C). nih.goviajps.com

Mobile phase composition (e.g., altering the ratio of organic solvent to buffer). nih.gov

The effect of these changes on the system suitability parameters, such as resolution, tailing factor, and theoretical plates, is evaluated. nih.gov A robust method will show no significant changes in the results when these minor variations are introduced. nih.gov

Stability-Indicating Chromatographic Method Development

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) and its impurities without interference from degradation products, process impurities, excipients, or other potential impurities. nih.govwisdomlib.orgscienceopen.com The development of a stability-indicating HPLC method for lercanidipine and its impurities, including Impurity C, is crucial for monitoring the stability of the drug product over its shelf life. nih.govwisdomlib.org

The development process involves forced degradation studies where the drug substance and drug product are subjected to various stress conditions, including:

Acidic and alkaline hydrolysis: Treatment with acids (e.g., 1N HCl) and bases (e.g., 1N NaOH). nih.gov

Oxidative degradation: Exposure to an oxidizing agent like hydrogen peroxide. nih.gov

Thermal degradation: Heating the sample at elevated temperatures. nih.gov

Photolytic degradation: Exposing the sample to UV and visible light. nih.gov

The stressed samples are then analyzed using the developed HPLC method. The method is considered stability-indicating if it can separate the main drug peak from all the degradation product peaks and impurity peaks, including that of this compound. nih.govnih.gov The peak purity of the lercanidipine peak in the stressed samples should be confirmed using a PDA detector to ensure no degradation products are co-eluting. nih.gov

Impurity Profiling and Stability Studies of Lercanidipine Formulations

Identification and Monitoring of Impurity C in Lercanidipine (B1674757) Batches

The identification and quantification of impurities in Lercanidipine, including Lercanidipine Impurity C, are essential components of quality control in pharmaceutical manufacturing. daicelpharmastandards.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are routinely employed to detect and measure these impurities. daicelpharmastandards.com Reversed-phase HPLC (RP-HPLC) methods are developed and validated to ensure they are stability-indicating, meaning they can separate the active pharmaceutical ingredient (API) from any process-related impurities and degradation products. colab.wsresearchgate.net

Lercanidipine EP Impurity C, also known as Dehydro Lercanidipine, is the pyridine (B92270) derivative formed from the oxidation of the dihydropyridine (B1217469) ring in the Lercanidipine molecule. researchgate.netsynzeal.comglppharmastandards.com Its monitoring throughout the drug's shelf life is crucial, and stability studies are performed to assess its formation over time. daicelpharmastandards.com These analytical methods typically use a C18 or C8 column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724). colab.wsnih.gov UV detection is commonly performed at wavelengths around 220-240 nm. researchgate.netnih.gov The development of such methods allows for the routine analysis of Lercanidipine batches to ensure that the levels of Impurity C and other related substances remain within acceptable, safe limits. daicelpharmastandards.com

Forced Degradation Studies of Lercanidipine and Impurity Profiling

Forced degradation, or stress testing, is a critical process in pharmaceutical development that helps identify potential degradation products and establish the intrinsic stability of a drug molecule. dphen1.com These studies involve subjecting the drug to conditions more severe than accelerated stability testing to understand its degradation pathways. dphen1.comwisdomlib.org For Lercanidipine, this involves exposure to acid, base, oxidative, thermal, and photolytic stress to analyze the resulting impurity profile. nih.govjpionline.org

The following table summarizes the conditions and outcomes of forced degradation studies conducted on Lercanidipine formulations.

Degradation ConditionStress Agent and Conditions% Lercanidipine DegradedMajor Degradation Products Observed
Acid Hydrolysis 1 N HCl at 80°C for 1 hour12.84%Major unknown impurity at RRT 0.35 (5.1%) nih.gov
Alkaline Hydrolysis 1 N NaOH at 80°C for 1 hour6.78%Major unknown impurity at RRT 0.35 (3.7%) nih.gov
Oxidative Stress 10% H₂O₂ at 50°C for 1 hour25.84%Major unknown impurity at RRT 0.91 (23.58%) nih.gov
Thermal Stress 100°C for 6 hours16.59%Major unknown impurity at RRT 0.54 (5.52%) nih.gov
Thermal & Moisture Spiked with 10% water at 100°C for 6 hours25.91%Two major unknown impurities at RRT 1.39 (7.49%) and RRT 1.24 (5.44%) nih.gov
Photolytic Degradation 1.2 million lux hoursNot specifiedLercanidipine Impurity D (0.4%) nih.gov

Acid Hydrolysis Conditions and Impact on Impurity Profile

Under acidic stress conditions, Lercanidipine has been shown to undergo degradation. In one study, exposure of a Lercanidipine tablet formulation to 1 N hydrochloric acid (HCl) at 80°C for one hour resulted in a 12.84% reduction in the assay of the active ingredient. nih.gov The primary degradation product observed was an unknown impurity with a relative retention time (RRT) of approximately 0.35. nih.gov Another study using 0.1 N HCl and refluxing at 60°C for 4 hours reported 8.18% degradation. jpionline.org A separate investigation noted approximately 7% degradation under acidic conditions. nih.gov These findings indicate that the ester and dihydropyridine functionalities of Lercanidipine are susceptible to acid-catalyzed hydrolysis and degradation.

Alkaline Hydrolysis Conditions and Impact on Impurity Profile

Lercanidipine demonstrates significant degradation under alkaline conditions. One study reported that major degradation, amounting to 44%, occurred when the drug was treated with 0.1 N sodium hydroxide (B78521) (NaOH) at room temperature for 100 minutes. nih.gov In a different study, subjecting Lercanidipine to 1 N NaOH at 80°C for one hour led to a 6.78% loss of the drug, with a major unknown impurity appearing at an RRT of about 0.35. nih.gov A third study using 0.1 N NaOH at 60°C for four hours resulted in 7.241% degradation. jpionline.org The degradation in alkaline media suggests the hydrolysis of the ester groups within the Lercanidipine structure.

Oxidative Stress Conditions and Impurity Generation

Lercanidipine is particularly susceptible to oxidative degradation. Exposure to 10% hydrogen peroxide (H₂O₂) at 50°C for one hour resulted in a significant 25.84% degradation of the drug. nih.gov This stress condition generated a major unknown impurity with an RRT of about 0.91, accounting for 23.58% of the total area. nih.gov Another study using 3% H₂O₂ at 80°C for one hour showed approximately 15% degradation. nih.gov The dihydropyridine ring is known to be prone to oxidation, leading to the formation of its corresponding pyridine derivative, which is Lercanidipine EP Impurity C. researchgate.netnih.gov This aromatization of the dihydropyridine moiety is a primary pathway for degradation under oxidative stress. nih.govresearchgate.net

Thermal Stress-Induced Impurity Formation

Thermal stress can also induce the degradation of Lercanidipine. When exposed to a dry heat of 100°C for 6 hours, the drug content decreased by 16.59%. nih.gov This thermal stress led to the formation of a major unknown degradation product at an RRT of about 0.54. nih.gov When moisture was introduced (spiking with 10% water) under the same thermal conditions, degradation increased to 25.91%, generating two different major unknown impurities at RRTs of 1.39 and 1.24. nih.gov Another study where the powdered drug was exposed to 70°C for 72 hours resulted in 6% degradation. nih.gov This indicates that both heat and humidity can contribute to the decomposition of the molecule. nih.gov

Photolytic Degradation Assessment

Exposure to light is a significant factor in the stability of Lercanidipine. nih.govdaneshyari.com Photochemical reactions are known to cause the aromatization of the dihydropyridine moiety, leading to the formation of the pyridine analogue (Lercanidipine EP Impurity C), as well as other photoproducts through nitrosoderivative formation and N-dealkylation. nih.govresearchgate.net In one forced degradation study, exposing the drug to 1.2 million lux hours of light resulted in the formation of Lercanidipine Impurity D as a major degradation product. nih.gov Other studies have reported degradation ranging from 1.47% after 24 hours of UV light exposure at 254 nm to 10% after 72 hours of exposure to sunlight. jpionline.orgnih.gov

Influence of Environmental Factors on Impurity Levels

The formation of impurities in pharmaceutical products is often influenced by environmental factors such as temperature, humidity, and pH. Understanding these influences is crucial for defining appropriate storage conditions and ensuring product quality throughout its shelf life.

Elevated temperature and humidity are known to accelerate the degradation of many pharmaceutical compounds, leading to the formation of impurities. Forced degradation studies are performed to assess the stability of a drug substance under exaggerated conditions.

In a study investigating the stability of Lercanidipine hydrochloride, the drug was subjected to thermal and thermal/moisture stress conditions. The results indicated that Lercanidipine degrades under these conditions, with a notable increase in the formation of an impurity identified as LER-D, which corresponds to this compound. nih.gov While detailed studies over a wide range of temperatures and humidity are limited in publicly available literature, the existing data from forced degradation studies provide insight into the potential for impurity formation.

Stress ConditionTemperatureRelative HumidityDurationLercanidipine Degradation (%)This compound (LER-D) (%)
Thermal100°C-6 hours16.59%Not specified, but major degradation product
Thermal/Moisture100°CSpiked with 10% water6 hours25.91%Not specified, but major degradation product

This table is generated based on data from a forced degradation study. The exact percentage of this compound was not individually quantified in this study, but it was identified as a major degradation product under these conditions. nih.gov

These findings underscore the importance of controlling temperature and protecting Lercanidipine formulations from high humidity to minimize the formation of this compound. nih.gov

The stability of Lercanidipine in solution is significantly dependent on the pH of the medium. Lercanidipine is a weakly basic compound and its degradation kinetics have been studied across a range of pH values. The degradation of Lercanidipine in solution typically follows first-order kinetics. nih.gov

Studies have shown that Lercanidipine is most stable in the pH range of 6.0 to 7.0. The rate of degradation increases significantly in both acidic and alkaline conditions. nih.gov this compound is an oxidation product of Lercanidipine. The formation of this impurity is influenced by the pH of the solution, as the oxidative stability of the dihydropyridine ring in the Lercanidipine molecule is pH-dependent.

pHStability of LercanidipineImplication for Impurity C Formation
Acidic (pH 1-3)Significant degradationIncreased potential for the formation of various degradation products, including those resulting from hydrolysis and oxidation.
Near Neutral (pH 6-7)Most stableLower propensity for degradation and, consequently, lower formation of Impurity C.
Alkaline (pH >8)Significant degradationIncreased degradation, which can include oxidation pathways leading to Impurity C.

This table summarizes the general pH stability of Lercanidipine and the inferred impact on the formation of Impurity C based on known degradation pathways. nih.gov

Excipient Compatibility Studies and Impurity Interaction

Excipients are integral components of pharmaceutical formulations, but they can also interact with the API, leading to degradation and the formation of impurities. Therefore, excipient compatibility studies are a critical part of the pre-formulation stage of drug development.

Lercanidipine has been found to be compatible with a range of commonly used excipients such as oils, surfactants, and co-surfactants under stressed conditions. nih.gov However, the potential for interaction with other excipients, particularly those with reactive functional groups or impurities, cannot be overlooked.

Reactive impurities within excipients, such as aldehydes, peroxides, and trace metals, can catalyze the degradation of the API. nih.gov For Lercanidipine, which is susceptible to oxidation, excipients containing oxidizing agents or those that can generate them upon storage (e.g., peroxides in povidone or polyethylene (B3416737) glycols) could potentially increase the formation of this compound.

Furthermore, the micro-environmental pH created by certain excipients can also influence the degradation of Lercanidipine. Acidic or basic excipients could alter the local pH within the solid dosage form, potentially accelerating the degradation of the API.

While specific studies quantifying the formation of this compound in the presence of a wide array of individual excipients are not extensively reported, the following table outlines general potential interactions based on the chemical nature of excipients and the known degradation pathways of Lercanidipine.

Excipient ClassPotential InteractionPotential Impact on this compound Formation
Binders (e.g., Povidone)May contain peroxides as impurities.Can promote oxidative degradation, leading to an increase in Impurity C.
Fillers (e.g., Lactose)Reducing sugars can participate in Maillard reactions with primary or secondary amine APIs.While Lercanidipine is a tertiary amine, other interactions with impurities in lactose (B1674315) could occur.
Lubricants (e.g., Magnesium Stearate)Can have an alkaline pH, which may affect the stability of pH-sensitive drugs.The alkaline nature could potentially increase the degradation rate of Lercanidipine.
Disintegrants (e.g., Croscarmellose Sodium)Generally considered inert, but lot-to-lot variability in impurities can exist.The potential for interaction is generally low but should be assessed.

This table provides a general overview of potential drug-excipient interactions that could influence the formation of this compound.

Regulatory Compliance and Quality Control of Lercanidipine Impurity C

Adherence to International Council for Harmonisation (ICH) Guidelines for Impurities

The management of Lercanidipine (B1674757) Impurity C is fundamentally guided by the International Council for Harmonisation (ICH) guidelines, particularly Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products. europa.eueuropa.eu These guidelines establish a framework for the reporting, identification, and qualification of impurities based on established thresholds.

Reporting Threshold : A limit above which an impurity must be reported in a regulatory submission. ich.org

Identification Threshold : A limit above which an impurity's structure must be characterized. youtube.com

Qualification Threshold : A limit above which an impurity's safety must be established through appropriate studies. youtube.com

These thresholds are not fixed values but are dependent on the maximum daily dose (MDD) of the drug substance. The rationale is that the potential for adverse effects from an impurity increases with greater patient exposure. For any given batch of Lercanidipine, the levels of Impurity C must be reported if they exceed the reporting threshold. ich.orgyoutube.com If levels surpass the identification threshold, manufacturers are required to elucidate its chemical structure. Should the concentration exceed the qualification threshold, comprehensive safety data is necessary to justify the proposed acceptance criterion. youtube.com

The ICH guidelines provide a systematic approach to ensure that impurities like Lercanidipine Impurity C are controlled at levels that are safe for patients. europa.eueuropa.eu

Table 1: ICH Thresholds for Impurities in New Drug Substances and Products

This interactive table summarizes the thresholds for reporting, identifying, and qualifying impurities as stipulated by ICH Q3A and Q3B guidelines.

Maximum Daily Dose (MDD)Reporting ThresholdIdentification ThresholdQualification Threshold
≤ 1 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 1 g/day 0.03%0.05%0.05%
< 1 mg1.0% or 5 µg TDI (Total Daily Intake), whichever is lower1.0% or 5 µg TDI, whichever is lowerNot applicable
1 mg - 10 mg0.5% or 20 µg TDI, whichever is lower0.5% or 20 µg TDI, whichever is lowerNot applicable
> 10 mg - 2 g0.2% or 2 mg TDI, whichever is lower0.2% or 2 mg TDI, whichever is lowerNot applicable
> 2 g0.10%0.10%Not applicable

Data sourced from ICH Q3A(R2) and Q3B(R2) guidelines. europa.eueuropa.euich.org

Role in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA)

The characterization and control of this compound are essential components of both New Drug Applications (NDA) and Abbreviated New Drug Applications (ANDA). veeprho.com For an NDA, which seeks approval for a new drug, a comprehensive impurity profile is required. This includes summarizing the impurities observed in batches used for safety and clinical studies and comparing them to the impurity profile of batches manufactured by the proposed commercial process. ich.org

In the context of an ANDA for a generic version of Lercanidipine, the applicant must demonstrate that the impurity profile of their product is equivalent to or better than that of the reference listed drug (RLD). This involves identifying and quantifying all impurities, including this compound, and ensuring they fall within the established acceptable limits. synzeal.comsynzeal.com The availability of well-characterized reference standards for this compound is critical for these applications, as they are used for analytical method development, validation, and routine quality control testing. veeprho.comcleanchemlab.com Regulatory bodies require this detailed information to ensure that the generic product is as safe and effective as the original.

Pharmacopoeial Standards and Reference Material Utilization (USP, EP, JP, BP)

Major pharmacopoeias, such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), Japanese Pharmacopoeia (JP), and British Pharmacopoeia (BP), establish official standards for drug substances and products. fda.gov For Lercanidipine, these compendia may list known impurities, including this compound, and provide monographs that specify the tests, procedures, and acceptance criteria for their control. pharmaffiliates.com For example, the designation "Lercanidipine EP Impurity C" indicates that it is a specified impurity within the European Pharmacopoeia. synzeal.comglppharmastandards.comsimsonpharma.com

The use of official reference materials is paramount for compliance. ikev.org Certified reference standards of this compound are used to:

Identify the impurity : By comparing retention times in chromatographic analyses (e.g., HPLC) with the known standard.

Quantify the impurity : To accurately measure its concentration in a sample of the Lercanidipine API or finished product.

Validate analytical methods : To ensure the method used for impurity detection is accurate, precise, specific, and robust.

Suppliers of pharmaceutical reference standards provide highly purified and characterized this compound, often accompanied by a Certificate of Analysis (CoA) detailing its identity and purity, which is essential for regulatory submissions and quality control. glppharmastandards.comdaicelpharmastandards.com

Impurity Limits and Acceptance Criteria

The acceptance criteria, or limits, for this compound in the final drug substance specification are established based on a combination of pharmacopoeial standards and ICH guidelines. slideshare.net These limits define the maximum permissible concentration of the impurity in the final product.

The specific limit for this compound is determined by its qualification status. daicelpharmastandards.com

If the level of the impurity in the proposed commercial product is at or below the level present in batches used for pivotal clinical and safety studies, it is considered qualified, and the acceptance criterion is set accordingly.

If the impurity level exceeds what was present in batches used in safety studies (i.e., it is above the ICH qualification threshold), further safety data is required to justify the proposed limit.

Future Perspectives in Lercanidipine Impurity Research

The ongoing effort to ensure the highest standards of safety and efficacy for pharmaceutical products necessitates a forward-looking approach to the study of impurities. For Lercanidipine (B1674757), and specifically Lercanidipine Impurity C, future research is poised to leverage cutting-edge technologies and methodologies to better understand, control, and prevent its formation. This section explores the prospective avenues of research that will shape the future of impurity profiling for Lercanidipine.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Lercanidipine Impurity C in pharmaceutical matrices?

  • Methodological Answer : Use reversed-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) or photodiode array (PDA) detection, as these are standard for impurity profiling. For enhanced specificity, hyphenated techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are recommended. Ensure method validation includes parameters such as linearity (range: 0.1–120% of API concentration), accuracy (recovery: 95–105%), and precision (RSD <2%) . Reference standards with certified purity (e.g., CAS No. provided in structural databases) must be employed for calibration .

Q. How can researchers confirm the identity and purity of this compound?

  • Methodological Answer : Combine spectral characterization techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via 1H/13C NMR, focusing on diagnostic signals (e.g., nitrophenyl groups, ester linkages).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion at m/z 555.2).
  • Chromatographic Purity : Assess using HPLC with UV detection (purity ≥98% by area normalization) .
    • Cross-reference with pharmacopeial monographs or ICH guidelines for acceptance criteria .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and respiratory protection to avoid inhalation of particulate matter.
  • Spill Management : Use vacuum dust collectors to minimize airborne dispersion; avoid water flushing to prevent drainage contamination .
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse with water for ≥15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can HPLC methods be optimized to resolve this compound from co-eluting degradation products?

  • Methodological Answer :

  • Mobile Phase Optimization : Test buffered systems (e.g., ammonium acetate, pH 4.5) with organic modifiers (acetonitrile vs. methanol) to improve peak symmetry.
  • Column Screening : Evaluate C18, phenyl-hexyl, or HILIC columns for selectivity adjustments.
  • Gradient Elution : Implement a 20–80% organic phase gradient over 25 minutes to separate polar and non-polar impurities .
    • Validate robustness using experimental design (e.g., full factorial studies on pH, temperature) .

Q. What strategies validate the specificity of analytical methods for this compound in the presence of structurally similar impurities?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the API to heat (70°C), acid/alkali hydrolysis (0.1N HCl/NaOH), and oxidative stress (3% H2O2) to generate degradation products. Confirm method specificity by demonstrating baseline separation between Impurity C and degradation peaks .
  • Spiking Experiments : Add known concentrations of Impurity C into placebo matrices (e.g., excipients) to verify recovery and absence of matrix interference .

Q. How should researchers address discrepancies in impurity quantification between LC-MS/MS and HPLC-UV platforms?

  • Methodological Answer :

  • Source Investigation : Check for ion suppression/enhancement in LC-MS/MS (e.g., via post-column infusion studies) or detector wavelength accuracy in HPLC-UV .
  • Data Reconciliation : Apply statistical tools (e.g., Bland-Altman analysis) to assess systematic bias. Cross-validate using a third orthogonal method (e.g., GC-MS) if unresolved .
  • Document methodological limitations (e.g., UV absorption variability) in the uncertainty budget .

Q. What are best practices for synthesizing and purifying this compound for reference standard preparation?

  • Methodological Answer :

  • Synthetic Route : Start with dihydropyridine precursors; introduce nitro groups via nitration under controlled conditions (0–5°C).
  • Purification : Use liquid-liquid extraction (ethyl acetate/water) followed by silica gel chromatography (eluent: hexane/ethyl acetate 7:3) to isolate the impurity.
  • Final Polishing : Recrystallize from ethanol/water mixtures to achieve ≥99% purity .
    • Confirm identity/purity via orthogonal analytics (NMR, LC-HRMS) before certification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.